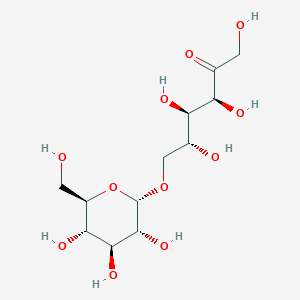
sodium;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium diethyldithiocarbamate trihydrate is a chemical compound with the molecular formula C5H10NNaS2·3H2O. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its ability to chelate metal ions, making it useful in analytical chemistry and environmental science.
准备方法
Synthetic Routes and Reaction Conditions: Sodium diethyldithiocarbamate trihydrate is typically synthesized by reacting carbon disulfide with diethylamine in the presence of sodium hydroxide. The reaction proceeds as follows: [ \text{CS}_2 + \text{(C}_2\text{H}_5\text{)}_2\text{NH} + \text{NaOH} \rightarrow \text{(C}_2\text{H}_5\text{)}_2\text{NCS}_2\text{Na} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of sodium diethyldithiocarbamate trihydrate involves large-scale reactors where carbon disulfide and diethylamine are continuously fed into the system along with sodium hydroxide. The reaction mixture is then cooled, and the product is crystallized out as trihydrate crystals.
Types of Reactions:
Oxidation: Sodium diethyldithiocarbamate can undergo oxidation reactions, forming disulfides.
Reduction: It can be reduced to form thiolates.
Substitution: This compound can participate in nucleophilic substitution reactions, where the dithiocarbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiolates.
Substitution: Various substituted dithiocarbamates.
科学研究应用
Sodium diethyldithiocarbamate trihydrate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to form complexes with metal ions, aiding in the analysis and separation of metals.
Biology: Employed in biochemical assays to inhibit metalloproteases and other enzymes.
Medicine: Investigated for its potential use in cancer therapy due to its ability to chelate metal ions and inhibit certain enzymes.
Industry: Utilized in the rubber industry as a vulcanization accelerator and in wastewater treatment to remove heavy metals.
作用机制
The mechanism by which sodium diethyldithiocarbamate exerts its effects involves the chelation of metal ions. The dithiocarbamate group binds to metal ions, forming stable complexes. This chelation process can inhibit the activity of metalloproteases and other metal-dependent enzymes, thereby affecting various biochemical pathways.
相似化合物的比较
- Zinc diethyldithiocarbamate
- Copper diethyldithiocarbamate
- Iron diethyldithiocarbamate
Comparison: Sodium diethyldithiocarbamate is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. Compared to zinc and copper diethyldithiocarbamates, the sodium salt is more commonly used in aqueous applications due to its solubility. Additionally, its trihydrate form provides stability and ease of handling in various industrial processes.
属性
IUPAC Name |
sodium;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/q;+1/p-1/t2-,3+,4-,5-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFHGZLVUQBPMA-JSCKKFHOSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)[C@@H]([C@H]([C@@H]([C@@H](C(=O)[O-])O)O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NaO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














